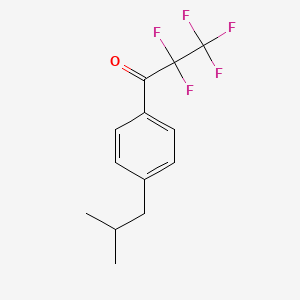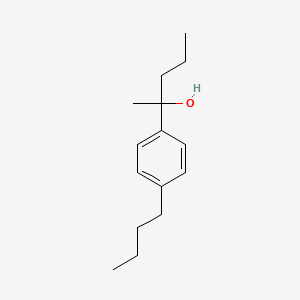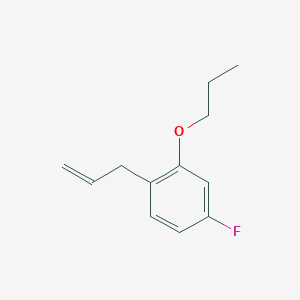
3-Fluoro-4-methoxyphenethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methoxyphenethyl acetate is a chemical compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenethyl acetate structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxyphenethyl acetate typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-methoxyphenol as the starting material.
Acetylation: The phenol group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxyphenethyl acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the phenethyl acetate group to corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can reduce the acetate group to an alcohol.
Substitution: Substitution reactions can replace the fluorine or methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 3-Fluoro-4-methoxyphenyl acetate can be oxidized to 3-fluoro-4-methoxyphenyl acetic acid.
Reduction: Reduction can yield 3-fluoro-4-methoxyphenethyl alcohol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
3-Fluoro-4-methoxyphenethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate the effects of fluorine and methoxy groups on biological systems.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Fluoro-4-methoxyphenethyl acetate exerts its effects depends on its molecular targets and pathways. The fluorine and methoxy groups can influence the compound's interaction with biological targets, such as enzymes and receptors. The specific mechanism may vary depending on the application and the biological system involved.
Comparison with Similar Compounds
3-Fluoro-4-methoxyphenethyl acetate is similar to other phenethyl acetate derivatives, but its unique combination of fluorine and methoxy groups sets it apart. Some similar compounds include:
4-Methoxyphenethyl acetate: Lacks the fluorine atom.
3-Fluorophenethyl acetate: Lacks the methoxy group.
3-Fluoro-4-hydroxyphenethyl acetate: Has a hydroxyl group instead of a methoxy group.
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)15-6-5-9-3-4-11(14-2)10(12)7-9/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHMPOMYTLMXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[4-(Dimethylamino)phenyl]-2-butanol](/img/structure/B7999248.png)

![2-[2-(Methylthio)phenyl]-2-butanol](/img/structure/B7999251.png)


![2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile](/img/structure/B7999270.png)
